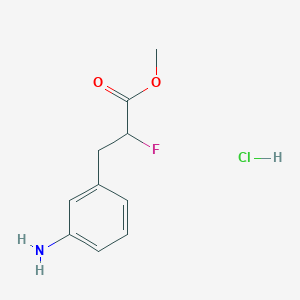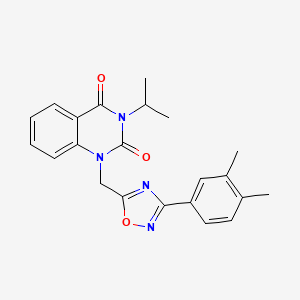
1-Cyclohexyl-3-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-3-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)urea is a versatile chemical compound with a unique structure that includes a cyclohexyl group, a cyclopropyl group, and a thiophene ring.
Méthodes De Préparation
The synthesis of 1-Cyclohexyl-3-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)urea typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the cyclopropyl intermediate: This step involves the reaction of cyclopropyl bromide with a suitable nucleophile to form the cyclopropyl intermediate.
Introduction of the thiophene ring: The thiophene ring is introduced through a coupling reaction with the cyclopropyl intermediate.
Formation of the urea linkage: The final step involves the reaction of the cyclopropyl-thiophene intermediate with cyclohexyl isocyanate to form the desired urea compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Analyse Des Réactions Chimiques
1-Cyclohexyl-3-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene ring or the cyclopropyl group are replaced with other groups using suitable reagents
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Cyclohexyl-3-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug discovery and development, particularly as a lead compound for new therapeutic agents.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts
Mécanisme D'action
The mechanism of action of 1-Cyclohexyl-3-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-Cyclohexyl-3-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)urea can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring structure and may exhibit similar chemical and biological properties.
Cyclopropyl derivatives: Compounds with a cyclopropyl group may have similar reactivity and applications.
Urea derivatives: These compounds share the urea linkage and may have similar uses in drug discovery and material synthesis.
Propriétés
IUPAC Name |
1-cyclohexyl-3-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c19-15(18-13-5-2-1-3-6-13)17-11-16(20,12-8-9-12)14-7-4-10-21-14/h4,7,10,12-13,20H,1-3,5-6,8-9,11H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWONDFDRZJDHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC(C2CC2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-Chloropyrimidin-2-yl)amino]-2-(furan-2-yl)propan-2-ol](/img/structure/B2446795.png)
![ethyl (2E)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-yl}-3-{[(2,4-dichlorophenyl)carbamoyl]amino}prop-2-enoate](/img/structure/B2446796.png)
![Ethyl 5-(2-methoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2446797.png)
![4-[2-(4-chlorophenyl)acetyl]-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2446798.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2446799.png)

![Benzyl 2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2446806.png)
![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B2446808.png)
![N-(2-chlorobenzyl)-4-[(4-fluorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B2446809.png)


![N-(3,4-dimethoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2446814.png)

